n-(7-Bromo-9h-fluoren-2-yl)acetamide
Description
Properties
CAS No. |
6966-95-6 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-(7-bromo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12BrNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
HMSQUDWDDFBFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method includes:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.
Acetamidation: The brominated fluorene is then reacted with acetic anhydride and ammonia to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of fluorene.
Automated Acetamidation: Employing automated systems to control the reaction conditions for acetamidation, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylamines.
Scientific Research Applications
N-(7-Bromo-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(7-Bromo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(7-Bromo-9H-fluoren-2-yl)acetamide with key analogs:
Key Observations:
Crystallographic and Solid-State Behavior
- Meta-Substitution Effects : demonstrates that electron-withdrawing groups (e.g., nitro) at meta positions of phenylacetamides significantly alter crystal parameters, such as lattice constants and space groups. For fluorene analogs, bromine at position 7 may similarly influence packing efficiency and intermolecular interactions .
- Asymmetric Units : Derivatives like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibit two molecules per asymmetric unit, suggesting steric and electronic factors influence solid-state geometry. This could parallel fluorene-based acetamides with bulky substituents .
Q & A
Q. What are the optimal synthetic routes for N-(7-Bromo-9H-fluoren-2-yl)acetamide under mild conditions?
Methodological Answer: The synthesis of brominated fluorene acetamides typically involves nucleophilic substitution or condensation reactions. For example, N-substituted 2-bromoacetamide derivatives can be synthesized by reacting amines with 2-bromoacetyl bromide in the presence of aqueous Na₂CO₃, forming precipitates within 10–20 minutes . A related compound, 7-bromo-N-[(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]-9H-fluoren-2-amine, was synthesized with a 40% yield via manual shaking and cold-water washing .
Key Variables:
- Solvent system : Aqueous/organic biphasic systems improve selectivity.
- Temperature : Room temperature minimizes side reactions.
- Purification : Cold-water washing removes unreacted reagents.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Conditions | Key Reference |
|---|---|---|---|
| Aqueous Na₂CO₃ reaction | 40–60% | RT, manual shaking | |
| Biphasic solvent system | 50–70% | RT, stirring |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Critical characterization methods include:
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 411/413 for a bromofluorene derivative ).
- Elemental Analysis : Validates purity (e.g., C: 64.00%, H: 5.75%, N: 6.80% vs. calculated values ).
- Chromatography : HPLC or TLC (e.g., Rf = 0.32 in hexane-EtOAc ) monitors reaction progress.
Recommendation:
Combine multiple techniques to resolve ambiguities. For example, discrepancies in bromine content detected via MS can be cross-validated with combustion analysis.
Q. What safety protocols are essential for handling brominated acetamides?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Regulatory Note : Compliance with GHS guidelines (e.g., hazard codes H315, H319) is critical for industrial-scale research .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for bromofluorene derivatives?
Methodological Answer: Contradictory yields (e.g., 40% vs. 70%) may arise from:
- Steric hindrance : Bulky substituents at the 7-position slow nucleophilic attack.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote decomposition.
Experimental Design:
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-limiting steps.
- Isotopic Labeling : Use deuterated solvents to trace proton transfer pathways.
Q. Table 2: Factors Affecting Yield Discrepancies
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| Steric hindrance | Decreases | Use smaller nucleophiles |
| Solvent polarity | Variable | Optimize via DoE |
Q. How can computational methods improve the design of bromofluorene-based reactions?
Methodological Answer:
- Quantum Chemical Calculations : Predict transition states and intermediates (e.g., using density functional theory) .
- Reaction Path Search : Algorithms identify low-energy pathways, reducing trial-and-error experimentation .
Case Study :
ICReDD’s integrated approach combines computational modeling with experimental validation, shortening reaction development cycles by 30–50% .
Q. What statistical approaches optimize reaction conditions for bromoacetamide synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio) efficiently .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables and outputs (e.g., yield, purity).
Example Workflow:
Screening : Identify critical factors (e.g., Na₂CO₃ concentration).
Optimization : Central composite design refines optimal conditions.
Validation : Confirm robustness with triplicate runs.
Q. Table 3: DoE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Na₂CO₃ concentration | 5–15% w/v | 10% w/v |
| Reaction time | 10–30 min | 20 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
